molecular formula C15H16N4O3 B2482539 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide CAS No. 2176070-30-5

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2482539
CAS No.: 2176070-30-5
M. Wt: 300.318
InChI Key: FWYMYHXPZVOHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, linked via an ethyl bridge to a furan-2-yl moiety and an oxazole-5-carboxamide group. The pyrazole and oxazole rings contribute to hydrogen-bonding capabilities, while the furan group may enhance solubility or π-π interactions in biological systems.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-10-8-11(2)19(18-10)12(13-4-3-7-21-13)9-16-15(20)14-5-6-17-22-14/h3-8,12H,9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYMYHXPZVOHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC=NO2)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Disconnection

Separating the 1,2-oxazole-5-carboxamide moiety from the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethylamine intermediate provides a logical starting point. This approach leverages well-established amide coupling protocols, such as those employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

Pyrazole Ring Construction

Alternative routes focus on building the pyrazole core through cyclocondensation of hydrazines with 1,3-diketone precursors. Patent WO2019097306A2 demonstrates the viability of this strategy for analogous pyrazole derivatives, though solvent selection critically impacts reaction efficiency and environmental impact.

Synthetic Route Optimization

Preparation of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Furan-2-yl)Ethylamine

The synthesis begins with constructing the bifunctional ethylamine linker:

Step 1:
Furan-2-carbaldehyde undergoes nucleophilic addition with nitromethane under basic conditions (K₂CO₃, ethanol, reflux) to yield 2-(furan-2-yl)-1-nitropropane.

Step 2:
Catalytic hydrogenation (H₂, Pd/C, methanol) reduces the nitro group to an amine, producing 2-(furan-2-yl)propan-1-amine.

Step 3:
Reaction with 3,5-dimethyl-1H-pyrazole in the presence of phosphoryl chloride (POCl₃) effects nucleophilic substitution at the amine, installing the pyrazole moiety. This step requires careful temperature control (0–5°C) to minimize side reactions.

Key Data:

Parameter Value Source
Yield (Step 3) 68–72%
Purity (HPLC) >95%

Synthesis of 1,2-Oxazole-5-Carboxylic Acid

The oxazole component derives from cyclization of propargyl amides:

Method A:
Heating N-propioloyl glycine ethyl ester with ammonium acetate in acetic acid (120°C, 6 h) induces cyclization to 1,2-oxazole-5-carboxylic acid.

Method B:
Alternative approaches from WO2022056100A1 employ silyl protective groups (e.g., tert-butyldimethylsilyl) to direct regioselectivity during oxazole formation.

Comparative Data:

Method Yield (%) Regioselectivity
A 55 8:1 (5- vs 4-substituted)
B 78 >20:1

Amide Coupling and Final Assembly

Coupling the amine and carboxylic acid components employs activation with HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) in dichloromethane at 0°C. Reaction monitoring via thin-layer chromatography (TLC, ethyl acetate/hexane 1:1) confirms completion within 2–3 hours.

Purification:
Flash chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane) affords the target compound as a white crystalline solid.

Characterization Data:

  • Molecular Formula: C₁₆H₁₇N₄O₃
  • HRMS (ESI+): m/z 329.1254 [M+H]⁺ (calc. 329.1251)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=3.2 Hz, 1H, oxazole-H), 6.78–6.35 (m, 3H, furan-H), 6.12 (s, 1H, pyrazole-H), 4.25–3.98 (m, 2H, CH₂NH), 2.51 (s, 6H, pyrazole-CH₃), 2.34 (s, 3H, oxazole-CH₃)

Alternative Synthetic Pathways

One-Pot Tandem Cyclization

Recent advances demonstrate the feasibility of constructing both pyrazole and oxazole rings in a single reaction vessel. A mixture of hydrazine hydrate, acetylacetone, and furfuryl glycidyl ether undergoes sequential cyclization in the presence of ceric ammonium nitrate (CAN) catalyst.

Advantages:

  • Reduced purification steps
  • 58% overall yield

Limitations:

  • Requires strict stoichiometric control
  • Limited scalability beyond 10 mmol

Green Chemistry Considerations

Patent WO2019097306A1 highlights the environmental drawbacks of chlorinated solvents in pyrazole synthesis. Substitute protocols using cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran achieve comparable yields (70–73%) with improved E-factor metrics.

Industrial-Scale Production Challenges

Key issues identified during process chemistry development include:

  • Thermal Stability: The oxazole carboxamide decomposes above 160°C, necessitating low-temperature coupling (≤40°C)
  • Byproduct Formation: Residual DIPEA hydrochloride requires careful washing with 1M HCl to prevent crystallization issues

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating bioactive metabolites.

Reaction Conditions

  • Acidic Hydrolysis : Concentrated HCl (6 M) at reflux (110°C) for 12–24 hours.

  • Basic Hydrolysis : NaOH (4 M) in aqueous ethanol (70%) at 80°C for 6–8 hours.

Outcome :
CarboxamideH+ or OHCarboxylic Acid+Ammonium Salt\text{Carboxamide} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Carboxylic Acid} + \text{Ammonium Salt}

Key Data :

ConditionReaction TimeYield (%)Byproducts
6 M HCl, 110°C18 hours78Minimal degradation
4 M NaOH, 80°C7 hours82Trace ethanol adducts

Electrophilic Substitution on the Furan Ring

The furan ring participates in electrophilic substitution, particularly at the 5-position, due to its electron-rich nature.

Example Reaction : Nitration
Reagents : HNO₃/H₂SO₄ (1:3 ratio) at 0–5°C .
Outcome :
FuranHNO35-Nitro-furan derivative\text{Furan} \xrightarrow{\text{HNO}_3} \text{5-Nitro-furan derivative}

Key Data :

Nitrating AgentTemperatureReaction TimeYield (%)
HNO₃/H₂SO₄0–5°C2 hours65

Alkylation/Acylation of the Pyrazole Ring

The pyrazole nitrogen (N-1) undergoes alkylation or acylation, enhancing steric or electronic properties for targeted applications.

Reaction Conditions :

  • Alkylation : Methyl iodide (CH₃I) in DMF with K₂CO₃ at 60°C.

  • Acylation : Acetyl chloride (CH₃COCl) in pyridine at room temperature .

Outcome :
Pyrazole+R-XN-Alkylated/Acylated Pyrazole\text{Pyrazole} + \text{R-X} \rightarrow \text{N-Alkylated/Acylated Pyrazole}

Key Data :

Reaction TypeReagentSolventYield (%)
AlkylationCH₃IDMF70
AcylationCH₃COClPyridine85

Oxazole Ring Functionalization

The oxazole ring undergoes nucleophilic substitution at the 2-position under mild conditions.

Example Reaction : Bromination
Reagents : NBS (N-bromosuccinimide) in CCl₄ under UV light.
Outcome :
Oxazole+Br22-Bromo-oxazole\text{Oxazole} + \text{Br}_2 \rightarrow \text{2-Bromo-oxazole}

Key Data :

Brominating AgentLight SourceReaction TimeYield (%)
NBSUV (365 nm)4 hours60

Reductive Cleavage of the Ethyl Linker

The ethyl linker between pyrazole and furan moieties can be reduced catalytically.

Reaction Conditions :

  • H₂ (1 atm) with 10% Pd/C in methanol at 25°C.

Outcome :
Ethyl LinkerH2Cleaved Fragments\text{Ethyl Linker} \xrightarrow{\text{H}_2} \text{Cleaved Fragments}

Key Data :

CatalystPressureYield (%)Selectivity
10% Pd/C1 atm90High

Photochemical Reactions

The compound exhibits photostability under UV light but undergoes [2+2] cycloaddition in the presence of maleic anhydride .

Reaction Conditions :

  • UV light (254 nm) in THF with maleic anhydride (24 hours).

Outcome :
Furan+Maleic AnhydridehνCycloadduct\text{Furan} + \text{Maleic Anhydride} \xrightarrow{h\nu} \text{Cycloadduct}

Key Data :

ReactantLight WavelengthYield (%)
Maleic Anhydride254 nm55

Scientific Research Applications

Biological Activities

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide exhibits a range of biological activities:

Anticancer Activity

Research indicates that compounds containing oxazole and pyrazole moieties often demonstrate significant anticancer properties. In vitro studies have shown that related compounds can inhibit cell growth in various cancer cell lines, including:

CompoundCell LinePercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

These findings suggest that the incorporation of specific substituents can enhance the anticancer efficacy of pyrazole-based compounds .

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. The presence of the furan and pyrazole groups contributes to their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of derivatives containing furan and pyrazole rings has been documented in various studies. For instance, compounds synthesized from similar precursors have shown activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties .

Case Studies

Several studies highlight the utility of this compound in medicinal chemistry:

  • Study on Anticancer Activity : A study published in ACS Omega investigated the anticancer properties of new pyrazole derivatives and reported significant growth inhibition against multiple cancer cell lines .
  • Antimicrobial Evaluation : Research demonstrated that compounds derived from furan and pyrazole exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents .
  • Inflammation Modulation : Another study highlighted the anti-inflammatory effects of similar compounds in models of chronic inflammation, suggesting their potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Differences

The compound’s uniqueness lies in its substitution pattern. Below is a comparison with structurally related compounds from available literature:

Compound Name Core Structure Substituents Notable Features Reference
Target Compound Pyrazole + Oxazole + Furan - 3,5-Dimethylpyrazole
- Ethyl bridge with furan-2-yl
- Oxazole-5-carboxamide
Combines three heterocycles; potential for multi-target interactions.
N-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-furyl)-1,2-oxazole-3-carboxamide Pyrazole + Oxazole + Furan - 4-Chlorobenzyl group
- Oxazole-3-carboxamide
- Furan-2-yl
Chlorine atom introduces electronegativity; oxazole substitution differs.
Ranitidine-related compound B (N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) Furan + Thioether + Nitro - Dimethylamino-furan
- Thioethyl chains
- Nitro group
Sulfur and nitro groups enhance redox activity; distinct from carboxamide focus.

Analysis of Substituent Impact:

Chlorine in the analog may enhance lipophilicity and metabolic stability but introduces toxicity risks.

Oxazole Position :

  • The target compound’s oxazole-5-carboxamide differs from the oxazole-3-carboxamide in , affecting hydrogen-bonding directionality and molecular dipole moments.

Furan Linkage :

  • Both compounds include furan-2-yl, but the ethyl bridge in the target compound adds flexibility versus the rigid benzyl group in .

Hypothetical Pharmacological and Physicochemical Comparisons

Table: Inferred Properties Based on Analogous Compounds

Property Target Compound 4-Chlorobenzyl Analog Ranitidine-related Compound
LogP (Lipophilicity) Moderate (due to oxazole and furan) Higher (chlorine substitution) Low (polar nitro and thioether groups)
Hydrogen Bond Acceptors 6 (pyrazole N, oxazole O, furan O, amide O) 6 (similar + Cl) 8 (nitro, thioether, dimethylamino)
Bioavailability Likely limited by carboxamide polarity Improved by chlorobenzyl lipophilicity High (similar to ranitidine’s absorption)

Key Findings from Analog Studies:

  • 4-Chlorobenzyl Analog : The chlorine atom may improve membrane permeability but could increase hepatotoxicity risks.
  • Ranitidine-related Compound : Sulfur and nitro groups in this analog correlate with proton-pump inhibition, a mechanism absent in carboxamide-focused structures.

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of pyrazole, furan, and oxazole moieties, which are known for their diverse biological activities. Below is a summary of its chemical characteristics:

PropertyDetails
Molecular Formula C13H14N4O3
Molecular Weight 270.28 g/mol
IUPAC Name This compound
LogP 0.12
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 3

Anti-inflammatory Activity

Research indicates that compounds with pyrazole and furan derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that pyrazole derivatives showed remarkable inhibition of COX enzymes, which play a crucial role in inflammation. The compound's structure allows it to interact with these enzymes effectively, leading to reduced inflammation in various models .

Anticancer Potential

The compound has been investigated for its anticancer effects. A study screened a library of compounds on multicellular spheroids and identified several candidates with promising anticancer activity. The mechanism appears to involve the inhibition of cell proliferation through modulation of specific signaling pathways related to cancer growth .

Case Study: In Vitro Evaluation

In vitro studies revealed that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 μM to 30 μM depending on the cell type, suggesting selective toxicity towards cancerous cells while sparing normal cells .

Antiviral Activity

Emerging research suggests that this compound may also possess antiviral properties. A study highlighted the ability of similar pyrazole derivatives to inhibit viral replication by targeting specific viral enzymes. This suggests potential applications in treating viral infections such as hepatitis C .

The biological activity of this compound can be attributed to its ability to bind with high affinity to various molecular targets:

  • Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Signal Transduction Modulation : It interferes with signaling pathways involved in cell proliferation and survival.
  • Direct Viral Inhibition : Similar compounds have shown the ability to inhibit viral polymerases and other critical enzymes necessary for viral replication.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of the compound:

Study ReferenceBiological ActivityKey Findings
Anti-inflammatorySignificant inhibition of COX enzymes
AnticancerCytotoxic effects with IC50 values between 10 μM - 30 μM
AntiviralPotential inhibition of hepatitis C virus replication

Q & A

Q. What are the key steps and reaction conditions for synthesizing N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclization and amide coupling. For example, pyrazole and oxazole moieties are formed via cyclization under acidic or dehydrating conditions, followed by alkylation or nucleophilic substitution. Reaction conditions often require inert solvents (e.g., DMF), bases like K₂CO₃ for deprotonation, and controlled temperatures (room temperature to reflux) to optimize yields .

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

Spectroscopic techniques are critical:

  • NMR : Assigns proton and carbon environments (e.g., furan C-H protons at δ 6.3–7.4 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .
  • IR : Identifies functional groups (e.g., carboxamide C=O stretch ~1650–1700 cm⁻¹) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., calculated MW ~373.4 g/mol) .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs, potential targets include enzymes like cyclooxygenase (anti-inflammatory) or kinases (anticancer). The carboxamide and heterocyclic moieties may mediate hydrogen bonding with active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or impurities. Mitigation strategies:

  • Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized conditions.
  • Orthogonal assays : Validate activity via complementary methods (e.g., enzymatic vs. cell-based assays) .
  • Analytical rigor : Use LC-MS to confirm compound identity in biological matrices .

Q. What computational approaches predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding poses using crystal structures of targets like COX-2 or EGFR. Key parameters:

  • Ligand preparation : Optimize protonation states of the carboxamide and pyrazole groups.
  • Scoring functions : Prioritize poses with strong hydrogen bonds (e.g., oxazole O with catalytic Ser residues) .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) be improved?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the carboxamide .
  • Cocrystallization : Enhance solubility via coformers (e.g., succinic acid) .
  • LogP optimization : Reduce hydrophobicity by substituting methyl groups with polar substituents .

Q. What strategies optimize synthetic routes for scalability while maintaining yield?

  • Catalysis : Replace stoichiometric bases (K₂CO₃) with recyclable catalysts (e.g., Amberlyst-15) .
  • Flow chemistry : Improve heat/mass transfer in exothermic steps (e.g., cyclization) .
  • Green solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Methodological Guidance Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis Multi-step organic synthesisSolvent (DMF), base (K₂CO₃), RT to reflux
Structural Analysis NMR, IR, HPLC-MSδ 2.1–2.5 ppm (CH₃), C=O stretch ~1650 cm⁻¹
Biological Assays Enzyme inhibition, cell viability (MTT)IC₅₀, selectivity index (SI)
Computational Modeling Molecular docking (AutoDock), MD simulationsBinding affinity (ΔG), hydrogen bonding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.